2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride
Overview
Description
2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride: is a chemical compound with the molecular formula C₈H₁₁ClN₂S and a molecular weight of 202.70 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an azetidin-3-ylsulfanyl group, and it is commonly used in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride typically involves the reaction of pyridine derivatives with azetidine-3-thiol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent extraction, distillation, and recrystallization to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Halides, alkoxides, and polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms in the ring.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Uniqueness: 2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride is unique due to the presence of the azetidin-3-ylsulfanyl group, which imparts distinct chemical and biological properties compared to other pyridine derivatives . This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride is a chemical compound with a significant potential for biological activity. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Overview
- Molecular Formula : C₈H₁₁ClN₂S
- Molecular Weight : 202.70 g/mol
The compound consists of a pyridine ring substituted with an azetidin-3-ylsulfanyl group, which is believed to contribute to its unique biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. The compound has been investigated for its efficacy against various bacterial strains.
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Klebsiella pneumonia | 18 | |
Escherichia coli | 12 |
These results suggest that the compound exhibits significant antibacterial activity, comparable to traditional antibiotics.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research indicates that similar pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Assays
In a study evaluating the anticancer effects of various pyridine derivatives, compounds with structural similarities to this compound demonstrated notable cytotoxicity against cancer cell lines such as:
- Breast Cancer (MDA-MB-468) : IC50 = 5 µM
- Lung Cancer (A549) : IC50 = 4 µM
These findings indicate that further investigation into the specific mechanisms of action of this compound in cancer therapy is warranted .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Binding : It may interact with specific receptors that modulate cellular signaling pathways, leading to altered cellular responses.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of pyridine derivatives with azetidine-3-thiol under basic conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
Comparative Studies
Comparative studies with other pyridine derivatives have shown that while many exhibit antimicrobial properties, the unique azetidinyl substitution in this compound enhances its activity profile significantly.
Properties
IUPAC Name |
2-(azetidin-3-ylsulfanyl)pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S.ClH/c1-2-4-10-8(3-1)11-7-5-9-6-7;/h1-4,7,9H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBOFMONWKDVJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=CC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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